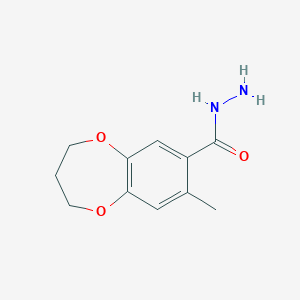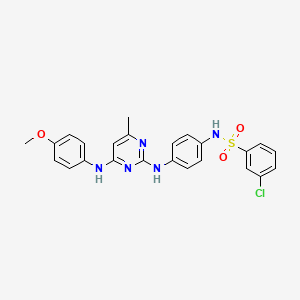![molecular formula C18H18F3N5O B11231256 4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B11231256.png)
4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a methoxy-substituted aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the nitro group can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-N-(2,2,2-trifluoroethyl)aniline
- 3-(trifluoromethyl)aniline
- 4-methoxy-3-(trifluoromethyl)aniline
Uniqueness
4-methoxy-N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline is unique due to the combination of its trifluoromethyl group, tetrazole ring, and methoxy-substituted aniline moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H18F3N5O |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
4-methoxy-N-[2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C18H18F3N5O/c1-17(2,22-13-7-9-15(27-3)10-8-13)16-23-24-25-26(16)14-6-4-5-12(11-14)18(19,20)21/h4-11,22H,1-3H3 |
InChI-Schlüssel |
QDMVWBRIFIAMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11231180.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11231188.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-1-(4-bromophenyl)cyclopentanecarboxamide](/img/structure/B11231189.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11231193.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11231195.png)

![N-(3-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]butanamide](/img/structure/B11231200.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11231203.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11231207.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11231211.png)


![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B11231235.png)
![2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B11231247.png)
